molecular formula C36H37Br2N7O2 B12715656 Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide CAS No. 102584-01-0

Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide

Cat. No.: B12715656
CAS No.: 102584-01-0
M. Wt: 759.5 g/mol
InChI Key: KSUYRTOPYWQEPE-UHFFFAOYSA-N
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Description

Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide is a complex organic compound with a unique structure that includes multiple pyridinium and amino groups

Preparation Methods

The synthesis of Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide involves multiple steps. The synthetic route typically starts with the preparation of the pyridinium core, followed by the introduction of the ethyl groups and the complex amino and carbamoyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in studies involving cellular processes and molecular interactions.

    Industry: The compound can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide can be compared with other similar compounds, such as:

Properties

CAS No.

102584-01-0

Molecular Formula

C36H37Br2N7O2

Molecular Weight

759.5 g/mol

IUPAC Name

N-[2-amino-4-[(1-ethylpyridin-1-ium-4-yl)amino]phenyl]-4-[(E)-3-[4-[(1-ethylpyridin-1-ium-4-yl)amino]anilino]-3-oxoprop-1-enyl]benzamide;dibromide

InChI

InChI=1S/C36H35N7O2.2BrH/c1-3-42-21-17-30(18-22-42)38-28-10-12-29(13-11-28)40-35(44)16-7-26-5-8-27(9-6-26)36(45)41-34-15-14-32(25-33(34)37)39-31-19-23-43(4-2)24-20-31;;/h5-25H,3-4H2,1-2H3,(H4,37,40,41,44,45);2*1H

InChI Key

KSUYRTOPYWQEPE-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)NC5=CC=[N+](C=C5)CC)N.[Br-].[Br-]

Canonical SMILES

CC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)NC5=CC=[N+](C=C5)CC)N.[Br-].[Br-]

Origin of Product

United States

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